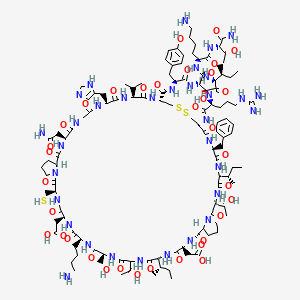

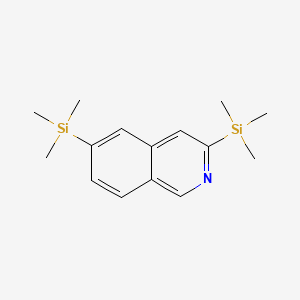

![molecular formula C28H26O9 B585802 3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one CAS No. 1346602-45-6](/img/structure/B585802.png)

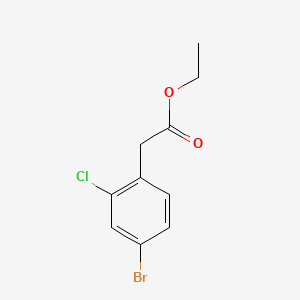

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one involves the incorporation of deuterium atoms into the molecular structure of CI 1020. The synthetic route typically includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-benzodioxole, 4-methoxybenzaldehyde, and 3,4,5-trimethoxybenzaldehyde.

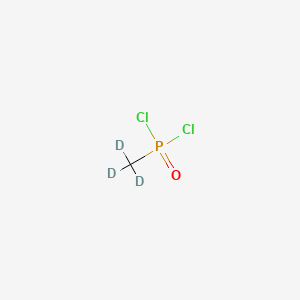

Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as deuterium exchange reactions or the use of deuterated reagents.

Cyclization and Functionalization: The intermediate compounds undergo cyclization and functionalization reactions to form the final product, this compound.

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: this compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one has a wide range of scientific research applications, including:

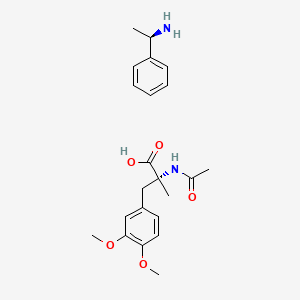

Chemistry: It is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.

Biology: The compound is used in metabolic research to study metabolic pathways in vivo. Stable isotope labeling with this compound allows researchers to trace metabolic processes safely.

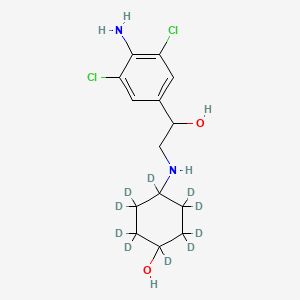

Medicine: this compound is investigated for its potential as an antihypertensive agent due to its endothelin-A receptor antagonistic properties. It is also used in clinical diagnostics and imaging.

Industry: The compound finds applications in environmental research, particularly in studying the fate and transport of chemicals in the environment

Mechanism of Action

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one exerts its effects by antagonizing the endothelin-A receptor. Endothelin-A receptors are involved in regulating vascular tone and blood pressure. By blocking these receptors, this compound inhibits the vasoconstrictive effects of endothelin-1, leading to vasodilation and a reduction in blood pressure. The molecular targets and pathways involved include the endothelin-A receptor and associated signaling pathways.

Comparison with Similar Compounds

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one is unique due to its deuterium labeling, which provides advantages in metabolic studies and NMR spectroscopy. Similar compounds include:

CI 1020: The unlabelled analogue of this compound, which also acts as an endothelin-A receptor antagonist.

PD 156707: Another endothelin-A receptor antagonist with similar properties.

Bosentan: A well-known endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

This compound stands out due to its stable isotope labeling, making it a valuable tool in various scientific research applications.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[[3,4,5-tris(trideuteriomethoxy)phenyl]methyl]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O9/c1-31-19-8-6-18(7-9-19)28(30)20(11-16-12-23(32-2)26(34-4)24(13-16)33-3)25(27(29)37-28)17-5-10-21-22(14-17)36-15-35-21/h5-10,12-14,30H,11,15H2,1-4H3/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIPORDFWDZCJG-WVZRYRIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)CC5=CC(=C(C(=C5)OC)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])CC2=C(C(=O)OC2(C3=CC=C(C=C3)OC)O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)